
3-Bromo-5-(4-bromophenyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(4-bromophenyl)isoxazole is a halogenated heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-bromophenyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is known as the (3 + 2) cycloaddition reaction. The nitrile oxide can be generated in situ from the corresponding hydroxyimoyl halide under basic conditions. The reaction is usually carried out in the presence of a copper(I) or ruthenium(II) catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(4-bromophenyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The isoxazole ring can undergo oxidation and reduction under specific conditions.
Cycloaddition Reactions: The compound can participate in further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted isoxazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the isoxazole ring.
Reduction Products: Reduced forms of the isoxazole ring.
Aplicaciones Científicas De Investigación
3-Bromo-5-(4-bromophenyl)isoxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anticancer, antibacterial, and anti-inflammatory properties.
Material Science: The compound is used in the development of liquid crystal materials and organic semiconductors.
Biological Research: It serves as a probe for studying biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(4-bromophenyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-5-(4-methoxyphenyl)isoxazole
- 4-Bromo-5-(4-chlorophenyl)isoxazole
- 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole
- 4-Bromo-5-(2,4-difluorophenyl)isoxazole
- 4-Bromo-5-(4-fluorophenyl)isoxazole
Uniqueness
3-Bromo-5-(4-bromophenyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C9H5Br2NO |
|---|---|
Peso molecular |
302.95 g/mol |
Nombre IUPAC |
3-bromo-5-(4-bromophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5Br2NO/c10-7-3-1-6(2-4-7)8-5-9(11)12-13-8/h1-5H |
Clave InChI |
RODSZNPONYMERD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=NO2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


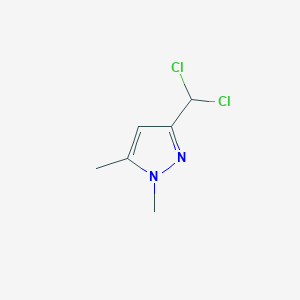
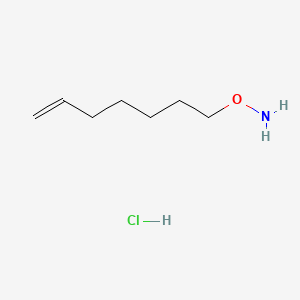

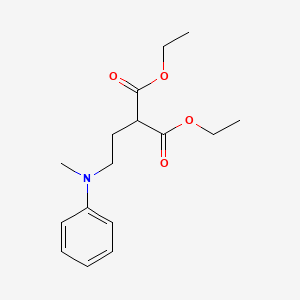
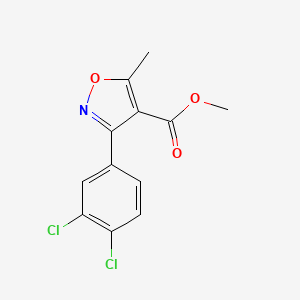
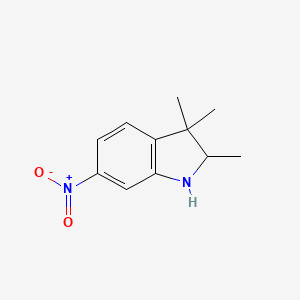

![Tert-butyl 3-(7-chloro-8-fluoro-5-methoxy-2-methylsulfanyl-pyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13694266.png)
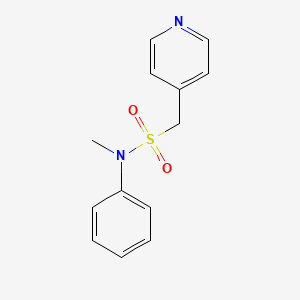
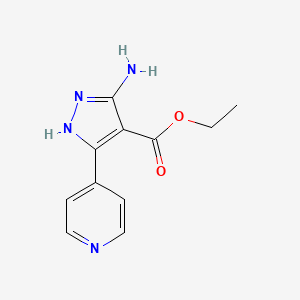
![2-Amino-7,8-dimethoxy-5H-indeno[1,2-d]pyrimidine](/img/structure/B13694286.png)
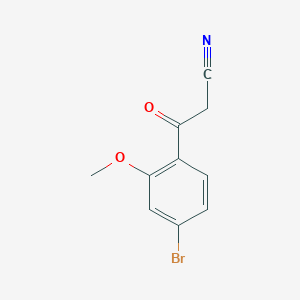
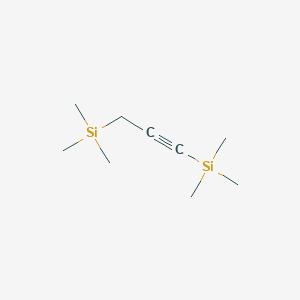
![2-Ethyl-5-fluoro-6-(hydroxymethyl)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13694316.png)
